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molecular formula C12H15ClO2 B8661687 6-(4-Chlorophenyl)hexanoic acid CAS No. 54887-73-9

6-(4-Chlorophenyl)hexanoic acid

Cat. No. B8661687
M. Wt: 226.70 g/mol
InChI Key: YKKKNWFYJMOSLZ-UHFFFAOYSA-N
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Patent
US04554276

Procedure details

A mixture of 49.3 g (0.219 mole) of 6-(p-chlorophenyl)hex-5-enoic acid, 3.0 g of 10% Pd/C, and 300 ml of ethyl acetate was hydrogenated at 45 psi and room temperature for 20 hours. The catalyst was removed by filtration through a Celite pad, and the filtrate concentrated to give 21.3 g (43%) of V as an oil, which was used without further purification.
Name
6-(p-chlorophenyl)hex-5-enoic acid
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
6-(p-chlorophenyl)hex-5-enoic acid
Quantity
49.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CCCCC(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give 21.3 g (43%) of V as an oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=CC=C(C=C1)CCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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